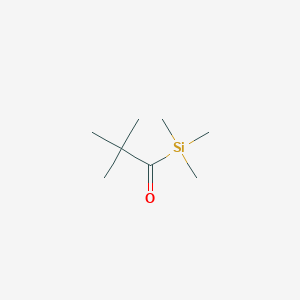
2-Amino-4-(S-butylsulfinimidoyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(S-butylsulfinimidoyl)butanoic acid is a non-proteinogenic α-amino acid. It is structurally related to homocysteine, where the thiol group is substituted with an oxo, imino, and butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(S-butylsulfinimidoyl)butanoic acid typically involves the modification of homocysteine. The thiol group of homocysteine is oxidized and then reacted with butylamine to introduce the butylsulfinimidoyl group . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-(S-butylsulfinimidoyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinimidoyl group can be further oxidized to form sulfonimidoyl derivatives.
Reduction: Reduction reactions can convert the sulfinimidoyl group back to the thiol group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various sulfonimidoyl and thiol derivatives, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(S-butylsulfinimidoyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating diseases related to oxidative stress and amino acid metabolism.
Industry: It is used in
Eigenschaften
CAS-Nummer |
5684-53-7 |
|---|---|
Molekularformel |
C8H18N2O2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
2-amino-4-(butylsulfinimidoyl)butanoic acid |
InChI |
InChI=1S/C8H18N2O2S/c1-2-3-5-13(10)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
MYTCSCQCWGPPRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=N)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)








